molecular formula C6H13NO4 B097203 3-Amino-3,6-didesoxyglucose CAS No. 15435-23-1

3-Amino-3,6-didesoxyglucose

Cat. No. B097203
CAS RN: 15435-23-1
M. Wt: 163.17 g/mol
InChI Key: DTSSDPFTHGBSDX-JGWLITMVSA-N
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Description

3-Amino-3,6-didesoxyglucose (ADG) is a synthetic compound that has been extensively studied for its potential applications in scientific research. ADG is a derivative of glucose, and its unique chemical structure has been found to exhibit a range of interesting properties that make it a valuable tool for investigating various biological processes.

Mechanism Of Action

The mechanism of action of 3-Amino-3,6-didesoxyglucose is not fully understood, but it is believed to act as a competitive inhibitor of glucose transporters. By blocking the uptake of glucose into cells, 3-Amino-3,6-didesoxyglucose can alter cellular metabolism and signaling pathways, leading to a range of physiological effects.

Biochemical And Physiological Effects

3-Amino-3,6-didesoxyglucose has been found to exhibit a range of biochemical and physiological effects, including the inhibition of glucose uptake, the alteration of cellular metabolism, and the modulation of cellular signaling pathways. 3-Amino-3,6-didesoxyglucose has also been found to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Amino-3,6-didesoxyglucose is its ability to selectively inhibit glucose transporters, allowing for the study of glucose-dependent cellular processes. However, 3-Amino-3,6-didesoxyglucose has also been found to exhibit toxicity at high concentrations, and its use in vivo may be limited by its poor bioavailability.

Future Directions

There are many potential future directions for research involving 3-Amino-3,6-didesoxyglucose, including the development of more efficient synthesis methods, the investigation of its potential as a cancer therapy, and the exploration of its effects on other cellular processes. Additionally, the development of more specific inhibitors of glucose transporters may lead to the discovery of new therapeutic targets for a range of diseases.

Synthesis Methods

3-Amino-3,6-didesoxyglucose can be synthesized using a variety of methods, including the reaction of glucose with ammonia and hydrogen gas, or the reaction of glucose with hydroxylamine. The synthesis of 3-Amino-3,6-didesoxyglucose typically involves multiple steps, and the purity of the final product is critical for its use in scientific research.

Scientific Research Applications

3-Amino-3,6-didesoxyglucose has been used in a variety of scientific research applications, including studies of glucose transport and metabolism, as well as investigations into the role of glucose in various disease states. 3-Amino-3,6-didesoxyglucose has also been used as a tool for studying the effects of glucose on cellular signaling pathways and gene expression.

properties

CAS RN

15435-23-1

Product Name

3-Amino-3,6-didesoxyglucose

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2R,3S,4S,5R)-3-amino-2,4,5-trihydroxyhexanal

InChI

InChI=1S/C6H13NO4/c1-3(9)6(11)5(7)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

DTSSDPFTHGBSDX-JGWLITMVSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O

SMILES

CC(C(C(C(C=O)O)N)O)O

Canonical SMILES

CC(C(C(C(C=O)O)N)O)O

Other CAS RN

15435-23-1

synonyms

3-amino-3,6-dideoxyglucose
3-amino-3,6-didesoxyglucose

Origin of Product

United States

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